molecular formula C17H22N2O4S2 B12201624 N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12201624
M. Wt: 382.5 g/mol
InChI Key: URGOWWRKKVHSGO-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a thieno[3,4-d]thiazole derivative characterized by a fused bicyclic system containing sulfur and nitrogen heteroatoms. The compound features a 3-butoxyphenyl substituent at position 3 of the tetrahydrothieno[3,4-d][1,3]thiazole core, a sulfone group (5,5-dioxido), and an acetamide moiety at the ylidene position. Its stereochemistry is defined by the (2Z) configuration, which influences its molecular interactions and biological activity.

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide

InChI

InChI=1S/C17H22N2O4S2/c1-3-4-8-23-14-7-5-6-13(9-14)19-15-10-25(21,22)11-16(15)24-17(19)18-12(2)20/h5-7,9,15-16H,3-4,8,10-11H2,1-2H3

InChI Key

URGOWWRKKVHSGO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C

Origin of Product

United States

Preparation Methods

Hantzsch Condensation

Example Protocol (Source):

  • Reactants: Thioamide (1 equiv), α-bromoketone (1.1 equiv)

  • Conditions: Reflux in ethanol with triethylamine (TEA) for 6–12 hours.

  • Yield: 72–85% (for analogous thiazoles).

  • Mechanism: Nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization.

Cyclization with Thiourea Derivatives

Example Protocol (Source):

  • Reactants: Tetrahydrothiophene-3,4-diamine (1 equiv), carbon disulfide (1.2 equiv)

  • Conditions: Stirred in DMF at 80°C for 4 hours.

  • Yield: 68% (for unsubstituted thienothiazole).

  • Key Intermediate: 5,6-Dihydrothieno[3,4-d][1,thiazole-2(3H)-thione.

Oxidation to 5,5-Dioxide

The sulfone moiety is introduced via oxidation of the thiophene sulfur using hydrogen peroxide or mCPBA.

Hydrogen Peroxide Oxidation

Example Protocol (Source):

  • Reactants: Thienothiazole (1 equiv), 30% H₂O₂ (3 equiv)

  • Catalyst: Tungstic acid (5 mol%)

  • Conditions: Acetic acid, 60°C for 6 hours.

  • Yield: 88–92% (for sulfone derivatives).

Acetamide Functionalization

The acetamide group is introduced via Schotten-Baumann acylation or condensation with acetyl chloride .

Schotten-Baumann Reaction

Example Protocol (Source):

  • Reactants: Thienothiazole amine (1 equiv), acetyl chloride (1.5 equiv)

  • Conditions: NaOH (2 equiv), H₂O/THF (1:1), 0°C to RT for 2 hours.

  • Yield: 75–82% (for acetamide analogs).

Condensation with Acetic Anhydride

Example Protocol (Source):

  • Reactants: Thienothiazole hydrazine (1 equiv), acetic anhydride (2 equiv)

  • Conditions: Reflux in ethanol for 4 hours.

  • Yield: 68–74% (for acetylated derivatives).

Stereochemical Control for (2Z)-Configuration

The Z-configuration is stabilized via thermodynamic control during cyclization or crystallization-induced asymmetric transformation .

Thermodynamic Control

Example Protocol (Source):

  • Conditions: Reflux in toluene with catalytic piperidine for 12 hours.

  • Outcome: >90% Z-isomer (by NMR and X-ray).

Optimization and Challenges

Parameter Optimal Conditions Impact on Yield
Solvent Ethanol or DMFEthanol improves cyclization (≥80%)
Catalyst Pd(PPh₃)₄ for couplingReduces side products (5–10%)
Oxidizing Agent H₂O₂ over mCPBAHigher selectivity (88% vs. 75%)
Temperature 60–90°C for cyclizationPrevents decomposition

Key Challenges:

  • Regioselectivity in Friedel-Crafts reactions (solved using directing groups).

  • Over-oxidation during sulfone formation (mitigated by stoichiometric H₂O₂).

Analytical Characterization

Critical Data for Validation:

  • ¹H NMR (DMSO-d₆): δ 1.23 (t, 3H, CH₂CH₂CH₂CH₃), 3.45 (s, 2H, NCH₂CO), 6.8–7.5 (m, 4H, aromatic).

  • IR (KBr): 1678 cm⁻¹ (>C=O), 1348 cm⁻¹ (S=O).

  • HRMS: m/z 423.7 [M+H]⁺ (C₁₃H₁₂BrClN₂O₃S₂).

Comparative Analysis of Methods

Method Advantages Limitations
Hantzsch CondensationHigh yield, scalableRequires strict anhydrous conditions
Ullmann CouplingExcellent regioselectivityCostly palladium catalysts
Schotten-BaumannMild conditions, fastSensitive to moisture

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

The compound N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic molecule with significant potential in various scientific research applications. This article will explore its chemical properties, biological activities, and potential therapeutic uses, supported by comprehensive data tables and documented case studies.

Basic Information

  • CAS Number : 929852-43-7
  • Molecular Formula : C20_{20}H28_{28}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 424.6 g/mol
  • Structure : The compound features a thieno[3,4-d][1,3]thiazole ring system, which is known for its diverse biological activities.

Inhibition of Acetylcholinesterase

Recent studies have indicated that derivatives of compounds similar to This compound exhibit potent inhibitory activity against human acetylcholinesterase (hAChE). This enzyme is crucial in the breakdown of acetylcholine in the nervous system, making it a target for cognitive enhancement therapies.

In a comparative study, several derivatives were tested for their hAChE inhibitory activity at concentrations of 100 µM and 300 µM. The results showed that increasing the concentration generally led to higher inhibition percentages, with some compounds achieving up to 75% inhibition at 300 µM. The structure-activity relationship indicated that specific functional groups on the benzylidene moiety significantly affect the inhibitory potency .

Cognitive Improvement

The most promising compounds from these studies were further evaluated in animal models for their potential to improve cognitive functions. For instance, a compound exhibiting the highest inhibition percentage was tested in a modified Y-maze and Object Recognition Test, demonstrating significant cognitive enhancement at specific dosages (5 µmol/kg and 10 µmol/kg) .

Potential in Treating Cognitive Disorders

Given its ability to inhibit hAChE effectively, This compound and its derivatives may serve as potential candidates for developing treatments for cognitive disorders such as Alzheimer's disease. The modulation of cholinergic signaling through selective inhibition of hAChE can lead to improved memory and learning capabilities .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound belongs to a family of tetrahydrothieno[3,4-d][1,3]thiazole derivatives with variations in substituents and stereochemistry. Key analogs include:

Compound Name Substituents (Position 3) Molecular Formula Molecular Weight Key Features
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 3-butoxyphenyl C₁₇H₂₀N₂O₅S₂ 396.48 g/mol* Enhanced lipophilicity due to butoxy chain; sulfone group improves stability
N-[(2Z,3aR,6aS)-3-(3,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 3,4-dimethoxyphenyl C₁₅H₁₈N₂O₅S₂ 370.44 g/mol Methoxy groups increase electron density; stereocenters at 3aR and 6aS
2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide 2-methoxyphenyl C₁₄H₁₅N₂O₅S₂ 363.41 g/mol Reduced steric bulk; methoxy at ortho position alters π-π stacking

Pharmacological Activity

  • Target Compound : Predicted to exhibit anti-inflammatory or antimicrobial activity due to sulfone and acetamide moieties, which are common in bioactive thiazoles. The butoxy group may enhance penetration into lipid-rich bacterial membranes .
  • 3,4-Dimethoxyphenyl Analog : Demonstrated moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL), attributed to methoxy groups enhancing electron donation and stabilizing protein interactions.
  • 2-Methoxyphenyl Analog : Lower activity against E. coli (MIC > 64 µg/mL), possibly due to steric hindrance from the ortho-methoxy group.

Thermodynamic and Spectroscopic Data

  • IR Spectroscopy : Expected peaks at ~1700 cm⁻¹ (C=O of acetamide) and ~1300–1150 cm⁻¹ (S=O stretching), consistent with analogs .
  • ¹H NMR : Distinct signals for the butoxy chain (δ 0.8–1.6 ppm for CH₂ and CH₃) and aromatic protons (δ 6.5–7.5 ppm) .

Research Findings and Implications

Structure-Activity Relationship (SAR) :

  • The butoxy chain confers higher logP values (predicted logP = 3.2) compared to methoxy analogs (logP = 2.1–2.5), suggesting improved blood-brain barrier penetration .
  • The sulfone group increases metabolic stability by resisting enzymatic reduction, a feature critical for prolonged therapeutic effects .

Crystallographic Insights :

  • Analogs like those in and were resolved using SHELX software, confirming the (2Z) configuration and planar thiazole ring .

Limitations and Future Directions: No experimental data on the target compound’s bioactivity or pharmacokinetics is available. Computational modeling (e.g., molecular docking) is recommended to predict interactions with targets like COX-2 or bacterial efflux pumps.

Biological Activity

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide (CAS Number: 929865-00-9) is a synthetic compound with a complex structure that includes a thiazole ring and a butoxyphenyl group. This compound has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₁₉H₂₆N₂O₄S₂
  • Molecular Weight : 410.6 g/mol
  • IUPAC Name : N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator of these targets, leading to alterations in cellular pathways and physiological effects.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • Study on Thiazole Derivatives : Research has shown that thiazole-containing compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Mechanistic Insights : The compound may inhibit tumor growth by interacting with signaling pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

The thiazole moiety has been linked to antimicrobial properties:

  • In Vitro Studies : Compounds similar to this compound have demonstrated activity against various bacterial strains. For example, studies have reported efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases:

  • Research Findings : Some derivatives have shown potential in reducing inflammatory markers in vitro, suggesting that this compound might modulate immune responses through inhibition of pro-inflammatory cytokines .

Case Studies and Experimental Data

StudyFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines; inhibited cell proliferation
Antimicrobial TestingEffective against several bacterial strains
Anti-inflammatory ResponseReduced levels of TNF-alpha and IL-6 in cellular models

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